2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid
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Overview
Description
2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, chlorides, and benzoyl groups. Its unique chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chloro-2-(2-chlorobenzoyl)aniline, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired reaction pathways .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different halogen atoms or nitro groups.
Scientific Research Applications
2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chlorobenzoic acid: Shares similar functional groups but differs in overall structure and properties.
4-chloro-2-(2-chlorobenzoyl)aniline: An intermediate in the synthesis of the target compound, with distinct chemical behavior.
2-amino-5-chlorobenzamide: Another related compound with different applications and reactivity.
Uniqueness
What sets 2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide apart is its combination of functional groups and structural complexity. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
76337-94-5 |
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Molecular Formula |
C28H27Cl2N3O7 |
Molecular Weight |
588.4 g/mol |
IUPAC Name |
2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid |
InChI |
InChI=1S/C26H25Cl2N3O3.C2H2O4/c1-30(17-25(33)31(24(32)16-29)14-13-18-7-3-2-4-8-18)23-12-11-19(27)15-21(23)26(34)20-9-5-6-10-22(20)28;3-1(4)2(5)6/h2-12,15H,13-14,16-17,29H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LQLKLNKPBITKGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(CCC1=CC=CC=C1)C(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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